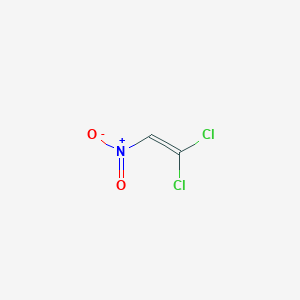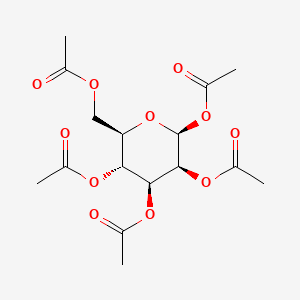
6-Chloroquinoline-2-carboxylic acid
Übersicht
Beschreibung
6-Chloroquinoline-2-carboxylic acid, also known as 2-Chloroquinoline-6-carboxylic acid, is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.61 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline-2-carboxylic acid consists of a pyridine ring fused to a phenol, with a chlorine atom attached at position 6 and a carboxylic acid group at position 2 . The InChI representation of the molecule isInChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7 (10 (13)14)1-3-8 (6)12-9/h1-5H, (H,13,14) . Physical And Chemical Properties Analysis
6-Chloroquinoline-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 207.61 g/mol and a predicted density of 1.469±0.06 g/cm3 . The boiling point is predicted to be 376.1±27.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
Quinoline compounds, including those with a chloroquinoline structure, are often used in the synthesis of more complex heterocyclic systems. These compounds serve as key intermediates in constructing fused or binary heterocyclic systems with potential biological activity .
Pharmaceutical Applications
Quinoline derivatives have been explored for their therapeutic potential. For instance, certain substituted quinoline carboxylic acids have shown antibacterial activity . This suggests that “6-Chloroquinoline-2-carboxylic acid” could also be investigated for similar pharmaceutical applications.
Material Science
In material science research, carboxylic acids can play a role in the development of new materials. Scientists with experience in life science and material science may explore the use of “6-Chloroquinoline-2-carboxylic acid” in creating novel materials with unique properties .
Chemical Synthesis
The versatile nature of quinolines makes them essential in synthetic organic chemistry. They are vital scaffolds for drug discovery leads and play a significant role in the development of industrial chemicals .
Catalysis
Quinolines are also involved in catalysis. For example, they can be used in Friedlaender condensation reactions to synthesize other quinoline derivatives at room temperature, which is a critical process in medicinal chemistry .
Antimicrobial Research
Some quinoline derivatives are active against specific bacterial strains such as Mycobacterium tuberculosis H37Rv . Research into “6-Chloroquinoline-2-carboxylic acid” could extend into exploring its antimicrobial properties.
Zukünftige Richtungen
The future directions of research involving 6-Chloroquinoline-2-carboxylic acid and its derivatives could involve further exploration of their biological activities. Given their wide range of biological activities, these compounds could potentially be developed into potent lead compounds with good efficacy and low toxicity .
Eigenschaften
IUPAC Name |
6-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWQYNJAVNCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489164 | |
| Record name | 6-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-2-carboxylic acid | |
CAS RN |
59394-30-8 | |
| Record name | 6-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)
